

Catalytic Routes to 2-Aminofurans: A Guide for Synthetic Chemists

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Compound of Interest

Compound Name: 2-Amino-4-tert-butyl-3-furonitrile

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The 2-aminofuran scaffold is a privileged motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The development of efficient catalytic methods for the synthesis of these valuable heterocycles is a significant area of research. This document provides detailed application notes and protocols for three distinct and robust catalytic strategies for the synthesis of substituted 2-aminofurans, leveraging palladium, gold, and copper catalysts. These methods offer access to a diverse array of 2-aminofuran derivatives under mild and controlled conditions.

Palladium-Catalyzed Divergent Synthesis of 2-Aminofurans

A highly versatile palladium-catalyzed protocol enables the divergent synthesis of 2-aminofurans through the acetoxylative, alkoxylative, and hydroxylative cycloisomerization of homoallenyl amides.[1] This method utilizes hypervalent iodine compounds as oxidants, allowing for the selective formation of various polysubstituted 2-aminofurans at room temperature.[1]

Data Presentation

Table 1: Palladium-Catalyzed Acetoxylative Cycloisomerization of Homoallenyl Amides[1]



Entry	Substrate (R¹, R²)	Product	Yield (%)
1	Ph, Ts	2a	83
2	4-MeC ₆ H ₄ , Ts	2b	81
3	4-FC ₆ H ₄ , Ts	2c	75
4	2-thienyl, Ts	2d	70
5	Cy, Ts	2e	65

Table 2: Palladium-Catalyzed Alkoxylative Cycloisomerization of Homoallenyl Amides[1]

Entry	Substrate (R¹, R²)	Alcohol (R³OH)	Product	Yield (%)
1	Ph, Ts	MeOH	3a	85
2	Ph, Ts	EtOH	3b	82
3	Ph, Ts	Allyl-OH	3c	78
4	4-MeC ₆ H ₄ , Ts	MeOH	3d	80

Table 3: Palladium-Catalyzed Hydroxylative Cycloisomerization of Homoallenyl Amides[1]

Entry	Substrate (R¹, R²)	Product	Yield (%)
1	Ph, Ts	4a	80
2	4-MeC ₆ H ₄ , Ts	4b	78
3	4-FC ₆ H ₄ , Ts	4c	72

Experimental Protocols

General Procedure for Palladium-Catalyzed Acetoxylation of Homoallenyl Amides:[1]

To a solution of the homoallenyl amide (0.25 mmol) and PhI(OAc)₂ (0.175 mmol) in MeCN (1 mL) was added Pd(OAc)₂ (0.0125 mmol) under a nitrogen atmosphere. The reaction mixture







was stirred at room temperature for 3 hours. After completion, the reaction was quenched with water, extracted with EtOAc, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 2-aminofuran product.

General Procedure for Palladium-Catalyzed Alkoxylation of Homoallenyl Amides:[1]

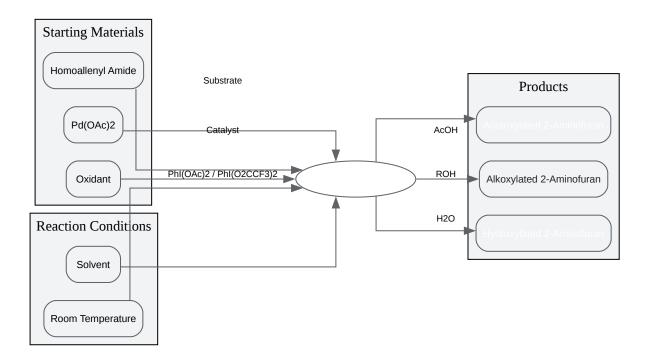
To a solution of the homoallenyl amide (0.25 mmol) and PhI(OAc)₂ (0.175 mmol) in the corresponding alcohol (1 mL) was added Pd(OAc)₂ (0.0125 mmol) under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 3 hours. The workup and purification procedure is identical to the acetoxylation protocol.

General Procedure for Palladium-Catalyzed Hydroxylation of Homoallenyl Amides:[1]

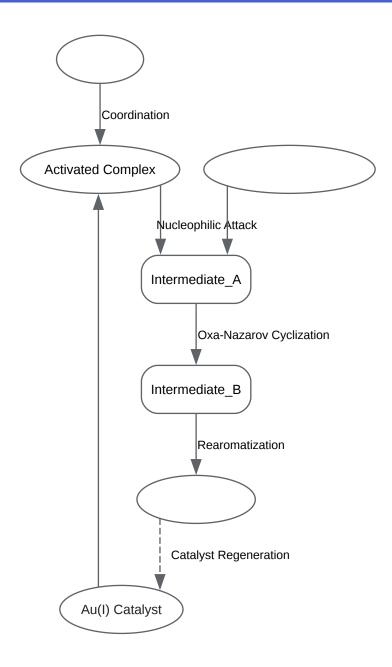
To a solution of the homoallenyl amide (0.25 mmol), PhI(O₂CCF₃)₂ (0.175 mmol), and KOH (0.075 mmol) in a 1:1 mixture of MeCN and H₂O (1 mL) was added Pd(OAc)₂ (0.0125 mmol) under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 3 hours. The workup and purification procedure is identical to the acetoxylation protocol.

Reaction Workflow

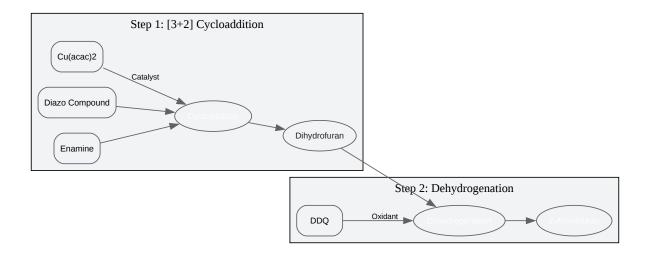












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References

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